molecular formula C12H12ClN3S B2427452 2-Chloro-3-(thiomorpholin-4-yl)quinoxaline CAS No. 680212-40-2

2-Chloro-3-(thiomorpholin-4-yl)quinoxaline

Cat. No. B2427452
CAS RN: 680212-40-2
M. Wt: 265.76
InChI Key: WFLWIKWIZITKPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(thiomorpholin-4-yl)quinoxaline is represented by the InChI code: 1S/C12H12ClN3O/c13-11-12 (16-5-7-17-8-6-16)15-10-4-2-1-3-9 (10)14-11/h1-4H,5-8H2 .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.7 . It is a powder at room temperature .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3-chloroquinoxalin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLWIKWIZITKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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